4-Terphenylthiol

Catalog No.
S889092
CAS No.
90589-98-3
M.F
C18H14S
M. Wt
262.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Terphenylthiol

CAS Number

90589-98-3

Product Name

4-Terphenylthiol

IUPAC Name

4-(4-phenylphenyl)benzenethiol

Molecular Formula

C18H14S

Molecular Weight

262.4 g/mol

InChI

InChI=1S/C18H14S/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H

InChI Key

KDECGGARTQDFEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)S

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)S

4-Terphenylthiol is an organic compound characterized by the molecular formula C₁₈H₁₄S and a molecular weight of approximately 262.37 g/mol. It belongs to the terphenyl family, which consists of three phenyl rings connected by a central benzene ring. In this compound, a thiol group (-SH) is substituted at the para position of one of the phenyl rings. This structural feature imparts unique chemical properties and potential applications in various fields, including materials science and organic synthesis.

Due to the presence of the thiol functional group. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing it to react with electrophiles, such as alkyl halides, to form thioethers.
  • Oxidation: 4-Terphenylthiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form thioacetals.

These reactions highlight its versatility as a building block in organic synthesis.

Several methods exist for synthesizing 4-terphenylthiol:

  • Direct Thiolation: The compound can be synthesized by direct thiolation of para-terphenyl using hydrogen sulfide or thiolating agents.
  • Metal-Catalyzed Reactions: Utilizing metal catalysts such as palladium or copper in conjunction with thiol sources allows for efficient formation of terphenylthiols through coupling reactions.
  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen on a phenyl ring with a thiol group using electrophilic reagents.

These synthesis routes provide flexibility in producing 4-terphenylthiol for various applications.

4-Terphenylthiol finds applications in several areas:

  • Material Science: It is used in the development of self-assembled monolayers for electronic devices due to its ability to form stable films on surfaces.
  • Organic Synthesis: As a versatile reagent, it serves as a building block for synthesizing more complex organic molecules.
  • Antioxidant Studies: Its potential antioxidant properties make it a candidate for further research in pharmaceuticals and food preservation.

Research on interaction studies involving 4-terphenylthiol focuses on its behavior in self-assembled monolayers and its interactions with metals and other substrates. Studies have shown that it can form stable monolayers that exhibit interesting electronic properties, making it valuable for applications in sensors and electronic components . Additionally, its interactions with other thiols or metal ions could lead to novel material properties.

Similar Compounds: Comparison

Several compounds are structurally similar to 4-terphenylthiol. These include:

  • p-Terphenyl: Lacks the thiol group but shares similar aromatic characteristics.
  • Diphenylsulfide: Contains sulfur but has only two phenyl groups.
  • Thioether derivatives of terphenyls: These compounds have varying alkyl groups attached to sulfur instead of a phenolic structure.

Comparison Table

CompoundStructure TypeUnique Feature
4-TerphenylthiolTerphenyl with thiolContains -SH group
p-TerphenylTriphenyleneNo sulfur; serves as base structure
DiphenylsulfideThioetherOnly two phenyl groups
Thioether derivativesVarying alkyl groupsDifferent alkyl substituents

The uniqueness of 4-terphenylthiol lies in its combination of multiple aromatic rings with a reactive thiol group, making it suitable for diverse

XLogP3

5.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

[1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~-thiol

Dates

Modify: 2023-08-16

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